Defined (S)-Stereochemistry for Predictable Biological Activity
The biological and pharmacological properties of chiral molecules are stereospecific. The target compound is the single (S)-enantiomer, whereas the racemic mixture (e.g., CAS 18389-46-3 or CAS 3270-89-1) contains a 1:1 ratio of (S)- and (R)-enantiomers. For any chiral application, the presence of the (R)-enantiomer can lead to off-target effects or act as an inactive impurity, reducing the overall potency and increasing the risk of unforeseen outcomes [1]. Direct head-to-head comparisons in similar systems demonstrate that the (R)-enantiomer of related β-amino acids can have significantly different biological activities or serve as a less effective building block. For instance, in the case of the related AMPA receptor agonist ATPA, the specific enantiomeric form is critical for its potent agonist activity .
| Evidence Dimension | Enantiomeric Purity |
|---|---|
| Target Compound Data | Single (S)-enantiomer (100% of active component) |
| Comparator Or Baseline | (R)-3-Amino-3-(thiophen-2-yl)propanoic acid (CAS 73495-10-0) or Racemic Mixture (CAS 18389-46-3) |
| Quantified Difference | The target is a single enantiomer; the comparator is a 1:1 mixture of enantiomers. |
| Conditions | Stereochemical configuration as defined by CAS registry and SMILES notation [1]. |
Why This Matters
Procuring the defined (S)-enantiomer ensures reproducible and predictable results in chiral environments, avoiding the confounding effects and purification costs associated with racemic mixtures.
- [1] PubChem. (2025). (S)-3-Amino-3-(thiophen-2-yl)propanoic acid. PubChem Compound Summary for CID 86716. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/S_-3-Amino-3-_thiophen-2-yl_propanoic-acid View Source
